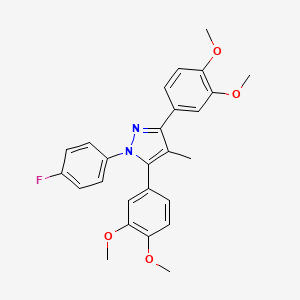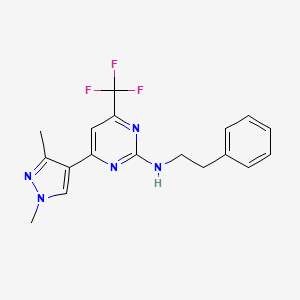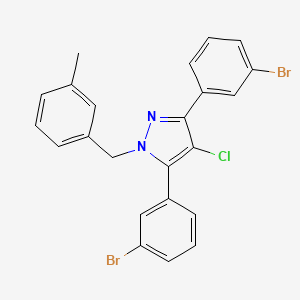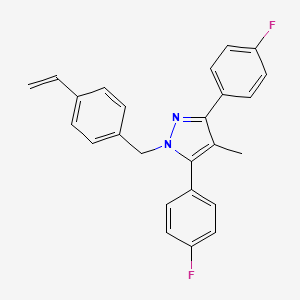
3,5-bis(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups, one 4-fluorophenyl group, and a methyl group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the 3,4-Dimethoxyphenyl Groups: The 3,4-dimethoxyphenyl groups can be introduced through a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the pyrazole ring is reacted with 4-fluorobenzene in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced through a methylation reaction, where the pyrazole ring is reacted with methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, reduction may yield corresponding alcohols or amines, and substitution may yield corresponding substituted pyrazoles.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may exert its effects through various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
3,5-bis(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
3,5-bis(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)-4-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.
3,5-bis(3,4-dimethoxyphenyl)-1-(4-bromophenyl)-4-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of a fluorine atom.
3,5-bis(3,4-dimethoxyphenyl)-1-(4-iodophenyl)-4-methyl-1H-pyrazole: Similar structure but with an iodine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can impart specific chemical and biological properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C26H25FN2O4 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C26H25FN2O4/c1-16-25(17-6-12-21(30-2)23(14-17)32-4)28-29(20-10-8-19(27)9-11-20)26(16)18-7-13-22(31-3)24(15-18)33-5/h6-15H,1-5H3 |
InChI Key |
BGJRFEMAVWVZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide](/img/structure/B10926051.png)

![5-cyclopropyl-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10926072.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B10926074.png)
![2-{3-[(2,5-dichlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10926078.png)
![4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10926086.png)
![1-(difluoromethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926088.png)
![6-(furan-2-yl)-1,3-dimethyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926094.png)

![2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10926105.png)
![2-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine](/img/structure/B10926107.png)
![2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B10926110.png)

![2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10926117.png)
